2-methoxy-4,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be characterized using various techniques such as 1H and 13C NMR, IR, MS, and single-crystal X-ray diffraction .Chemical Reactions Analysis
Thiophene and its derivatives are known to participate in various chemical reactions due to their high reactivity. They are used as intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Photodynamic Therapy Applications
- Photosensitizing Properties for PDT : A study on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide groups, highlights their utility as photosensitizers in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic mechanisms. This makes them promising candidates for cancer treatment in PDT due to their remarkable potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Polymerization Catalyst Applications
- Polymerization Catalysts : Palladium aryl sulfonate phosphine catalysts derived from benzenesulfonamide compounds have been developed for the copolymerization of acrylates with ethene. These catalysts enable the formation of high molecular weight polymers with high yields, demonstrating their potential in polymer science and engineering applications (Skupov et al., 2007).
Antimicrobial Applications
- Antibacterial Agents : New series of benzenesulfonamides have been synthesized and evaluated as antibacterial agents against Escherichia coli. Some of these compounds showed promising results as inhibitors of bacterial growth, indicating their potential use in developing new therapeutic agents with antimicrobial properties (Abbasi et al., 2019).
Mechanism of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Future Directions
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S3/c1-12-9-15(22-3)17(10-13(12)2)25(20,21)19-18(14-6-8-23-11-14)16-5-4-7-24-16/h4-11,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLGABYKSRDWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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